2-Azaadamantane-N-oxyl

Catalog No.
S887022
CAS No.
57625-08-8
M.F
C9H14NO
M. Wt
152.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaadamantane-N-oxyl

CAS Number

57625-08-8

Product Name

2-Azaadamantane-N-oxyl

Molecular Formula

C9H14NO

Molecular Weight

152.21 g/mol

InChI

InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2

InChI Key

BCJCJALHNXSXKE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)N3[O]

Canonical SMILES

C1C2CC3CC1CC(C2)N3[O]

Catalyst for Alcohol Oxidation:

AZADO's primary application lies in organic chemistry as a catalyst for alcohol oxidation. Compared to other common catalysts like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), AZADO exhibits enhanced reactivity due to its less hindered structure. This allows for efficient conversion of various alcohols, particularly sterically hindered ones, to their corresponding carbonyl compounds (aldehydes or ketones) in high yields PubChem: .

Research has shown AZADO's effectiveness in oxidizing primary alcohols to aldehydes selectively, using tert-butyl nitrite as a co-catalyst in acetonitrile (MeCN) media Organic Chemistry Portal: .

Other Oxidation Reactions:

Beyond alcohols, AZADO demonstrates potential as an oxidant in other reactions. For instance, studies explore its use in the oxidation of wood cellulose, a process relevant to biofuel production Sigma-Aldrich: .

Organic Synthesis Applications:

The catalytic properties of AZADO make it a valuable tool for organic synthesis. Research explores its application in the total synthesis of complex molecules like Yaku'amide A, a potential cytotoxin isolated from sponges Sigma-Aldrich: .

2-Azaadamantane-N-oxyl, commonly referred to as AZADO, is a stable nitroxyl radical that belongs to a class of compounds known for their catalytic properties in organic reactions. This compound is characterized by its unique structure, which features a nitrogen atom integrated into the adamantane framework, enhancing its reactivity compared to other nitroxyl radicals such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) . AZADO is particularly noted for its ability to facilitate various oxidation reactions, making it a valuable tool in synthetic organic chemistry.

In its role as a catalyst for alcohol oxidation, AZADO participates in a radical chain reaction. The unpaired electron on the N-O group allows AZADO to abstract a hydrogen atom from the alcohol molecule, initiating the reaction cycle []. The subsequent steps involve oxygen molecules and regeneration of the AZADO catalyst, enabling it to convert multiple alcohol molecules.

AZADO acts primarily as an organocatalyst in oxidation reactions. It has been successfully employed in:

  • Oxidation of Alcohols: AZADO catalyzes the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. This reaction often utilizes molecular oxygen as a co-oxidant .
  • Chemoselective Oxidation: The compound can selectively oxidize α-hydroxy acids to α-keto acids while minimizing overoxidation .
  • Cleavage of Diols: AZADO has been shown to facilitate the oxidative cleavage of 1,2-diols to produce shorter-chain carboxylic acids .

The synthesis of 2-azaadamantane-N-oxyl typically involves the following methods:

  • Radical Generation: The compound can be synthesized through the oxidation of 2-azaadamantane using oxidizing agents such as hydrogen peroxide or other radical initiators.
  • Direct Nitroxyl Formation: The direct reaction of 2-azaadamantane with nitrous oxide or related reagents can also yield AZADO .

These methods allow for the production of AZADO in sufficient purity for use in various chemical applications.

AZADO has several applications in synthetic organic chemistry:

  • Catalysis: Its primary use is as a catalyst for oxidation reactions, particularly in the conversion of alcohols to carbonyl compounds.
  • Organic Synthesis: It serves as a key reagent in the synthesis of complex organic molecules.
  • Environmental Chemistry: The ability of AZADO to catalyze reactions under mild conditions makes it suitable for green chemistry initiatives aimed at reducing waste and energy consumption .

Studies on the interactions of AZADO with various substrates reveal its efficiency in catalyzing reactions involving sterically hindered alcohols and other challenging substrates. The unique structure of AZADO allows it to stabilize transition states effectively, leading to higher reaction rates and yields compared to traditional catalysts like TEMPO .

Several compounds share structural similarities with 2-azaadamantane-N-oxyl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,2,6,6-Tetramethylpiperidine-N-oxylContains a piperidine ring; highly sterically hinderedWidely used but less reactive than AZADO
1-Methyl-2-azaadamantane-N-oxylSimilar core structure with an additional methyl groupEnhanced reactivity compared to AZADO
9-Azanoradamantane-N-oxylDerived from noradamantane; less sterically hinderedExhibits different catalytic properties

The uniqueness of 2-azaadamantane-N-oxyl lies in its balance between stability and reactivity, allowing it to perform efficiently across various oxidation reactions while maintaining selectivity .

The synthesis of 2-azaadamantane-N-oxyl (AZADO) involves intricate multi-step organic transformations to construct its rigid azaadamantane skeleton and introduce the nitroxyl functional group. A representative pathway begins with 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid as the starting material. Key steps include:

Cyclization and Functional Group Interconversion

  • Dihydroxylation: Treatment with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) in tetrahydrofuran/water introduces diol functionality (54% yield).
  • Ketone Protection: Reaction with ethylene glycol and para-toluenesulfonic acid (p-TsOH) forms a ketal intermediate (94% yield).
  • Reductive Amination: Sodium borohydride (NaBH₄) reduces imine intermediates generated from hydroxylamine hydrochloride, yielding azaadamantane derivatives.

Nitroxyl Radical Formation

The final oxidation step employs sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) to convert the hydroxylamine precursor into the stable nitroxyl radical. Alternative methods use oxoammonium salts (e.g., 1-Me-AZADO⁺Cl⁻) with sodium chlorite (NaClO₂) for efficient radical generation.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
DihydroxylationOsO₄, NaIO₄, THF/H₂O, 20°C54%
Ketal FormationEthylene glycol, p-TsOH, toluene, reflux94%
Nitroxyl OxidationNa₂WO₄, H₂O₂, methanol, 20°C42%

Industrial-Scale Production Methodologies

Industrial production of AZADO prioritizes scalability, safety, and cost efficiency. Nissan Chemical Industries optimized a three-step sequence for kilogram-scale synthesis:

Catalytic Aerobic Oxidation

Aerobic oxidation using 2-azaadamantan-2-ol (AZADOL®) with sodium nitrite (NaNO₂) cocatalyst enables safe large-scale reactions. This method operates below the flash point of acetic acid (40°C), minimizing explosion risks while achieving quantitative yields within 8 hours.

Continuous Flow Chemistry

Recent advancements integrate flow reactors for multi-step synthesis, enhancing throughput. For example:

  • Step 1: Alcohol oxidation in a packed-bed reactor with immobilized AZADO catalyst.
  • Step 2: Inline purification via simulated moving bed (SMB) chromatography.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading0.1–1 mol%0.01–0.1 mol%
Reaction Time12–24 hours4–8 hours
SolventAcetonitrileAcetic acid/water
Throughput<100 g/batch500–1000 kg/year

Purification and Isolation Techniques

Purification of AZADO demands precision due to its sensitivity to light and oxygen.

Laboratory-Scale Methods

  • Column Chromatography: Silica gel with hexane/ethyl acetate (5:1) eluent removes inorganic salts and byproducts.
  • Recrystallization: Acetonitrile or methanol/water mixtures yield high-purity crystals (mp 92–93°C).

Industrial-Scale Techniques

  • Distillation: Short-path distillation under reduced pressure (10⁻³ mbar) isolates AZADO from volatile impurities.
  • Crystallization: Anti-solvent addition (e.g., water to methanol) achieves >99.5% purity.

Table 3: Purification Efficiency

MethodPurityRecovery
Column Chromatography95–98%70–80%
Recrystallization99%50–60%
Distillation99.5%85–90%

Alcohol Oxidation Mechanisms and Substrate Scope

2-Azaadamantane-N-oxyl functions as a highly efficient organocatalyst for alcohol oxidation through a well-established radical mechanism [1] [2] [3]. The compound operates via a catalytic cycle involving the nitroxyl radical, its corresponding oxoammonium cation, and hydroxylamine forms [4] [5]. The fundamental mechanism proceeds through initial formation of the oxoammonium salt upon oxidation of the nitroxyl radical by a co-oxidant, followed by hydrogen atom abstraction from the alcohol substrate [6] [7].

The catalytic cycle begins with the oxidation of 2-azaadamantane-N-oxyl to its corresponding oxoammonium cation by co-oxidants such as sodium hypochlorite, hypervalent iodine compounds, or molecular oxygen in the presence of copper catalysts [2] [3] [8]. The oxoammonium species acts as the active oxidizing agent, abstracting a hydrogen atom from the alcohol substrate to form the corresponding carbonyl compound and regenerating the hydroxylamine intermediate [4]. The hydroxylamine is subsequently reoxidized to the nitroxyl radical, completing the catalytic cycle [9] [5].

Density functional theory calculations have revealed that the catalytic activity of 2-azaadamantane-N-oxyl derivatives correlates strongly with specific structural and electronic parameters [1] [10]. The hyperfine coupling constant of the nitrogen atom (AN ≈ 7.5 G) and nitrogen-oxygen stretching vibration frequency (νNO ≈ 1370 cm⁻¹) serve as predictive indicators of catalytic efficiency [1] [11]. Additionally, the planarity of the carbon-nitrogen-oxygen angle (φ ≈ 120°) significantly influences the bond order of the nitrogen-oxygen moiety, which directly correlates with radical activity [1] [6].

The substrate scope of 2-azaadamantane-N-oxyl encompasses a remarkably broad range of alcohol types, demonstrating superior performance compared to traditional nitroxyl radical catalysts [2] [3] [12]. Primary alcohols undergo efficient oxidation to their corresponding aldehydes under mild conditions, with reaction times typically ranging from 0.5 to 6 hours at room temperature [13] [14]. The catalyst exhibits exceptional activity toward hindered primary alcohols, including neopentyl alcohol derivatives, achieving conversion rates exceeding 95% where other nitroxyl radicals show limited efficacy [15] [14].

Secondary alcohol oxidation represents a particularly significant advancement with 2-azaadamantane-N-oxyl catalysis [13] [12] [16]. Sterically hindered secondary alcohols, which pose considerable challenges for conventional oxidation methods, undergo smooth conversion to ketones with yields typically exceeding 80% [14] [17]. The catalyst successfully oxidizes cyclohexanol with 99% conversion in 6 hours, compared to only 16% conversion achieved by 2,2,6,6-tetramethylpiperidine-1-oxyl under identical conditions [13] [18].

Secondary Alcohol Oxidation Selectivity

The selectivity profile of 2-azaadamantane-N-oxyl in secondary alcohol oxidation distinguishes it significantly from other nitroxyl radical catalysts [12] [19] [20]. The compound exhibits exceptional catalytic activity toward structurally hindered secondary alcohols, a substrate class where conventional nitroxyl radicals typically demonstrate poor performance [2] [16] [14].

Mechanistic studies have established that the superior activity toward secondary alcohols stems from the reduced steric hindrance around the nitroxyl group in the azaadamantane framework compared to the tetramethylpiperidine skeleton [2] [3] [16]. The absence of α-methyl groups adjacent to the nitroxyl moiety allows for more favorable approach geometries during hydrogen atom abstraction from sterically demanding secondary alcohol substrates [16] [21].

Chiral variants of 2-azaadamantane-N-oxyl have been developed for enantioselective oxidative kinetic resolution of racemic secondary alcohols [19] [20]. These chirally modified catalysts achieve selectivity factors (k_rel) up to 82.2, enabling the preparation of optically active secondary alcohols with high enantiomeric excess [19]. The high selectivity arises from differential recognition of enantiomeric alcohol substrates by the chiral nitroxyl radical during the hydrogen abstraction step [20].

Substrate scope investigations reveal that 2-azaadamantane-N-oxyl effectively oxidizes various classes of secondary alcohols, including benzylic, allylic, and aliphatic systems [12] [22]. The catalyst demonstrates particular utility in the oxidation of amino alcohols, where conventional methods often require protection-deprotection strategies [22]. The system achieves alcohol-selective oxidation of unprotected amino alcohols carrying primary, secondary, or tertiary amino groups in good to high yields at ambient temperature under aerobic conditions [23] [22].

Comparative kinetic studies using l-menthol as a model hindered secondary alcohol demonstrate the quantitative superiority of 2-azaadamantane-N-oxyl over traditional catalysts [1] [10]. The reaction rate constants exhibit strong correlations with spectroscopic parameters, enabling predictive modeling of catalytic performance without requiring experimental alcohol oxidation trials [1] [6]. This structure-activity relationship facilitates the rational design of new catalyst variants optimized for specific substrate classes [1] [11].

Aerobic Oxidation Systems with Molecular Oxygen

2-Azaadamantane-N-oxyl enables highly efficient aerobic oxidation systems that utilize molecular oxygen as the terminal oxidant, representing a significant advancement toward environmentally sustainable oxidation methodology [24] [25] [26]. These systems operate under mild conditions at ambient temperature and pressure, eliminating the need for toxic or expensive co-oxidants [27] [24].

The copper-catalyzed aerobic oxidation system employing 2-azaadamantane-N-oxyl demonstrates exceptional performance across diverse alcohol substrates [25] [26] [28]. The optimized catalyst combination consists of 2-azaadamantane-N-oxyl (1-5 mol%), copper chloride (1-10 mol%), 2,2'-bipyridine ligand (1-10 mol%), and molecular oxygen at atmospheric pressure [25] [28]. This system achieves high conversion rates for primary and secondary alcohols within 1-6 hours at room temperature [25].

The mechanistic pathway for aerobic oxidation involves cooperative catalysis between the copper center and the nitroxyl radical [25] [26]. Molecular oxygen serves as the terminal oxidant, reoxidizing the reduced copper species formed during the catalytic cycle [29]. The 2-azaadamantane-N-oxyl radical facilitates hydrogen atom abstraction from the alcohol substrate, while the copper catalyst mediates electron transfer to molecular oxygen [25] [28].

A metal-free aerobic oxidation system has been developed using 5-fluoro-2-azaadamantane-N-oxyl nitrate as a bifunctional catalyst [24]. This system operates through the combined action of the fluorinated nitroxyl radical and nitrogen oxide species, enabling direct aerobic oxidation without transition metal co-catalysts [24]. The oxoammonium nitrate functions as both the hydrogen atom abstracting agent and the oxygen activating species [24].

Enzymatic aerobic oxidation systems incorporating 2-azaadamantane-N-oxyl and laccase demonstrate the compatibility of the nitroxyl radical with biological oxidation catalysts [27]. These systems operate under exceptionally mild conditions at physiological pH and temperature, utilizing ambient air as the oxygen source [27]. The laccase enzyme facilitates the reoxidation of the reduced nitroxyl species, maintaining the catalytic cycle under aerobic conditions [27].

The substrate scope of aerobic oxidation systems encompasses complex and highly functionalized alcohols that are challenging for conventional oxidation methods [27] [25]. The systems demonstrate excellent chemoselectivity, particularly in the oxidation of alcohols containing electron-rich divalent sulfur functionalities such as 1,3-dithianes and sulfides [30] [31]. The 2-azaadamantane-N-oxyl/copper-catalyzed aerobic oxidation successfully oxidizes these sensitive substrates in good to high yields while preserving the sulfur-containing functional groups [31] [26].

Kinetic optimization studies have identified the critical parameters affecting aerobic oxidation efficiency, including catalyst loading, oxygen pressure, solvent selection, and reaction temperature [25] [28]. The systems exhibit broad functional group tolerance, accommodating substrates containing silyl ethers, tertiary amines, nitriles, secondary amines, and ester functionalities [31] [26]. Reaction rates are enhanced in polar aprotic solvents such as acetonitrile, which facilitate oxygen dissolution and substrate solubility [25] [32].

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

(2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl

Dates

Last modified: 08-16-2023

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